![molecular formula C9H8F3NO3 B1524094 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1183675-62-8](/img/structure/B1524094.png)
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
“3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 1183675-62-8 . It has a molecular weight of 235.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” is1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” is a valuable tool in the realm of chemical synthesis . Its fluorinated nature and reactive functional groups make it a sought-after reagent for the creation of novel compounds with tailored properties .
Pharmaceutical Applications
This compound is used in pharmaceutical applications . The presence of the carboxamide group in more than 25% of familiar drugs demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .
Agrochemical Applications
In addition to its pharmaceutical applications, “3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” is also used in agrochemical applications .
Amidation of Carboxylic Acid Substrates
This compound plays a significant role in the amidation of carboxylic acid substrates . Amidation is a substantial part of organic and medicinal chemistry due to its utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .
Synthesis of Bioactive Products
“3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid” plays a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Transamidation
This compound is used in transamidation . Transamidation is a process where an amide is transformed into another amide. It is a useful method for the synthesis of a wide range of amides, peptides, and proteins .
Safety And Hazards
properties
IUPAC Name |
3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBQAMLJWERBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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